The synthesis of nocardimicin B has been explored through various methodologies. A notable approach involves the use of four common building blocks, which are modified to create the final structure. The synthesis typically includes several key steps:
For example, Banks and Moody outlined a synthetic route that involved the modification of specific building blocks to achieve nocardimicin B's structure, achieving significant yields in their processes .
The molecular structure of nocardimicin B can be represented as a complex arrangement of amino acids and functional groups characteristic of siderophores. Its structural formula includes:
Key data points include:
Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are commonly employed to elucidate its structure .
Nocardimicin B participates in various chemical reactions primarily related to its function as a siderophore. Key reactions include:
These reactions are critical for understanding how nocardimicin B operates within biological systems and its potential modifications for enhanced activity .
The mechanism of action of nocardimicin B primarily revolves around its ability to sequester iron from the environment. This process involves:
This mechanism not only aids bacterial survival but also presents opportunities for developing new antimicrobial strategies targeting iron acquisition pathways .
Nocardimicin B exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's stability during storage and its behavior in biological systems .
Nocardimicin B has significant scientific applications, particularly in microbiology and pharmacology:
The genus Nocardia, a prolific source of structurally diverse secondary metabolites, has contributed significantly to the discovery of pharmaceutically relevant natural products. Early investigations focused on pathogenic traits, but recent genomics-driven approaches have revealed an extensive biosynthetic potential rivaling well-studied genera like Streptomyces [7]. Nocardimicin B belongs to the nocobactin family of siderophores—iron-chelating molecules initially identified in the mid-20th century. Historically, nocobactins like NA-a and NA-b were isolated from terrestrial Nocardia strains and characterized as growth-promoting agents with hydroxamate and catecholate functional groups [1]. The discovery of nocardimicin B in 2020 from the desert-derived strain Nocardia sp. XJ31 marked an expansion of this chemical family, featuring a unique C11 alkyl chain (Table 1) and moderate anti-mycobacterial activity against Bacillus Calmette-Guérin (BCG) [4]. This finding underscored Nocardia’s role in yielding structurally nuanced metabolites through combinatorial biosynthesis, where variations in fatty acid residues, oxazole ring substitutions, and lysine modifications generate chemical diversity [1] [7].
Table 1: Structural Features of Nocardimicin B Relative to Selected Nocobactin Analogues
| Compound | R3 | R4 | R7 | m/z | Reference |
|---|---|---|---|---|---|
| Nocobactin NA-a | C9H19 | CH3 | OH | 743.4 | [1] |
| Nocobactin NA-b | C11H23 | CH3 | OH | 771.4 | [1] |
| Nocardimicin B | C11H23 | H | OH | 757.4 | [4] |
| Nocardimicin F | C15H31 | H | OH | 801.5 | [4] |
Nocardia sp. XJ31 (Taxonomy ID: 1745251) was isolated from arid soils in China’s Xinjiang region using selective media pretreated at 80°C to enrich for thermotolerant actinomycetes [4] [6]. Phylogenetic analysis of its 16S ribosomal ribonucleic acid gene sequence placed it within the Nocardia clade, though it exhibits distinct genomic adaptations to xeric stress. The strain’s genome harbors biosynthetic gene clusters (BGCs) encoding nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), characteristic of siderophore production [4] [7]. AntiSMASH analysis predicted a nocobactin-type BGC spanning over 30 kilobases, featuring genes for salicylate activation (terT), lysine formylation (terH), and fatty acid incorporation (terB/terC) (Figure 1) [1] [7]. This BGC shares 70% homology with the terpenibactin cluster in Nocardia terpenica but lacks the oxidase sagB, explaining the retention of an oxazoline (vs. oxazole) moiety in nocardimicin B [1] [4]. Genomic traits contributing to extremotolerance include:
Table 2: Genomic Characteristics of Nocardia sp. XJ31
| Feature | Detail | Significance |
|---|---|---|
| Isolation Source | Xinjiang desert soil | High salinity, temperature fluctuations |
| Genome Size | ~8.5 Mb (estimated) | Larger than average Nocardia genomes |
| G+C Content | 68–70% | Thermoadaptation marker |
| BGCs | 38 (12 NRPS/PKS hybrids) | Siderophore/antibiotic diversity |
| Key Siderophore Genes | terT, terH, terB, terC | Nocardimicin B biosynthesis |
Figure 1: Simplified biosynthetic pathway for nocardimicin B, highlighting salicylate activation, lysine hydroxamation, and fatty acid incorporation modules.
Desert ecosystems, characterized by oligotrophy, ultraviolet irradiation, and water scarcity, select for actinomycetes with specialized metabolic capabilities. Nocardia sp. XJ31 exemplifies this adaptation, where nocardimicin B production serves dual ecological roles:
Strain XJ31’s resilience is further augmented by carotenoid pigments (against oxidative stress) and glycine betaine uptake systems (osmoregulation), illustrating multifactorial extremophile adaptations [6]. These traits position siderophore-producing actinomycetes as keystone species in maintaining soil health and suppressing plant pathogens in xeric agricultural systems [3].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6